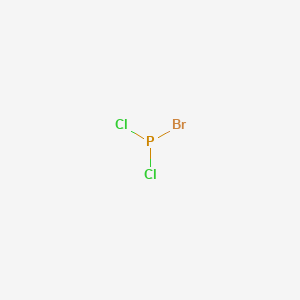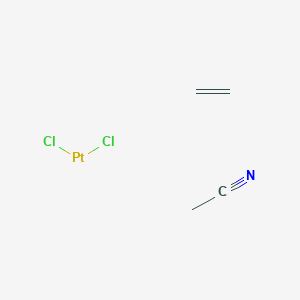
acetonitrile;dichloroplatinum;ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;dichloroplatinum;ethene is a coordination compound with the molecular formula C4H7Cl2NPt. It is composed of acetonitrile, dichloroplatinum, and ethene. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;dichloroplatinum;ethene typically involves the reaction of platinum chloride with acetonitrile and ethene. One common method is to heat a suspension of platinum chloride in acetonitrile, which results in the formation of the desired compound. The reaction can be represented as follows:
[ \text{PtCl}_2 + 2 \text{CH}_3\text{CN} + \text{C}_2\text{H}_4 \rightarrow \text{PtCl}_2(\text{CH}_3\text{CN})_2(\text{C}_2\text{H}_4) ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The process typically involves the use of high-purity reagents and controlled reaction environments to prevent contamination and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;dichloroplatinum;ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the compound to lower oxidation states or even elemental platinum.
Substitution: Ligand substitution reactions are common, where the acetonitrile or ethene ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) or platinum(II) species. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Acetonitrile;dichloroplatinum;ethene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and as a precursor for other platinum-based compounds.
Wirkmechanismus
The mechanism of action of acetonitrile;dichloroplatinum;ethene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand environment.
Uniqueness
Acetonitrile;dichloroplatinum;ethene is unique due to its specific ligand combination of acetonitrile and ethene. This combination imparts distinct chemical properties and reactivity compared to other platinum-based compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34664-09-0 |
|---|---|
Molekularformel |
C4H7Cl2NPt |
Molekulargewicht |
335.09 g/mol |
IUPAC-Name |
acetonitrile;dichloroplatinum;ethene |
InChI |
InChI=1S/C2H3N.C2H4.2ClH.Pt/c1-2-3;1-2;;;/h1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AQRWMGUHNGDCTA-UHFFFAOYSA-L |
Kanonische SMILES |
CC#N.C=C.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


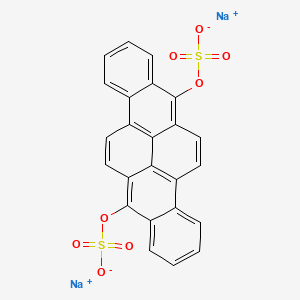
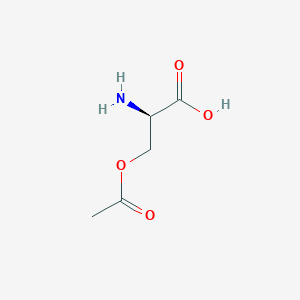
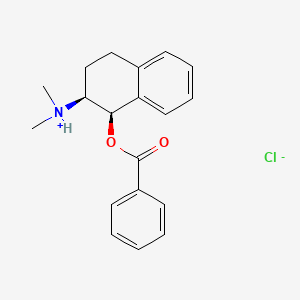
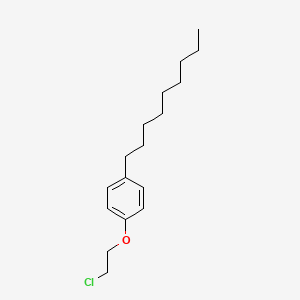
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
